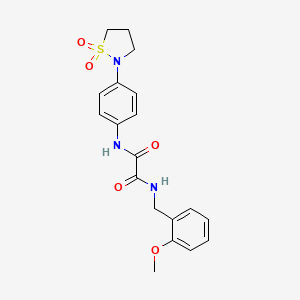
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₄S
- Molecular Weight : 335.36 g/mol
- IUPAC Name : this compound
This compound features a dioxidoisothiazolidine moiety linked to an oxalamide structure, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazolones have been shown to have significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory potential of related compounds has been extensively studied. For example, derivatives containing the oxazole nucleus have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. Some studies reported IC50 values lower than that of established drugs like celecoxib .
In pharmacological tests such as the writhing test and hot plate test, compounds with similar structures have shown promising results in reducing pain sensation, indicating their potential use as analgesics .
Toxicity Assessment
Acute toxicity studies are crucial in evaluating the safety profile of new compounds. In studies involving similar oxazole derivatives, no lethal effects were observed at tested doses, suggesting low toxicity . Histopathological assessments of preserved organs revealed no significant cytotoxic effects, reinforcing the safety of these compounds for further development.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various oxazolones and assessed their biological activities. The synthesized compounds were evaluated for their analgesic and anti-inflammatory properties through established pharmacological tests. Results indicated that certain derivatives exhibited superior activity compared to traditional analgesics .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against COX-2 and other pain-related targets. These studies suggest that the compound may effectively inhibit these targets due to favorable interactions at the molecular level .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-6-3-2-5-14(17)13-20-18(23)19(24)21-15-7-9-16(10-8-15)22-11-4-12-28(22,25)26/h2-3,5-10H,4,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGPITOACMPJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














